

Identifying and resolving artifacts caused by lanthanum chloride in electrophysiology.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lanthanum chloride

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Technical Support Center: Lanthanum Chloride in Electrophysiology

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve artifacts caused by **lanthanum chloride** (LaCl_3) in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is **lanthanum chloride** and why is it used in electrophysiology?

A1: **Lanthanum chloride** (LaCl_3) is a trivalent salt that is widely used in electrophysiology primarily as a non-specific blocker of voltage-gated calcium channels.[1][2][3] Its ability to block these channels helps researchers isolate the contributions of other ion channels to neuronal signaling and excitability. Lanthanum ions (La^{3+}) have a high affinity for phosphate groups and can also interact with other negatively charged residues on the cell surface.[4][5]

Q2: What are the most common artifacts observed when using **lanthanum chloride**?

A2: The most common artifacts associated with LaCl_3 use in electrophysiology are:

- Precipitation in physiological solutions: LaCl_3 readily precipitates with phosphate and carbonate ions present in artificial cerebrospinal fluid (aCSF) and other recording solutions,

leading to a cloudy or milky appearance.[6][7][8][9] This precipitate can clog perfusion lines and alter the solution's ionic composition.

- Changes in electrode properties: Lanthanum can interact with silver/silver chloride (Ag/AgCl) electrodes, potentially altering their impedance and stability.[10]
- Non-specific effects on other ion channels: While primarily used as a calcium channel blocker, LaCl_3 can also affect other ion channels, including potassium, sodium, and chloride channels.[1][11][12]
- Cellular toxicity: Prolonged exposure or high concentrations of LaCl_3 can be neurotoxic, causing mitochondrial dysfunction, neuroinflammation, and abnormal axonal growth.[13][14][15]

Q3: At what concentration is **lanthanum chloride** typically used?

A3: The effective concentration of LaCl_3 can vary depending on the specific application and preparation. It is often used in the micromolar to low millimolar range. For instance, concentrations as low as 1 μM have been shown to block certain potassium currents[12], while concentrations in the range of 100-200 μM are suggested for blocking voltage-activated calcium channels in brain slices.[16] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental goals while minimizing off-target effects.

Troubleshooting Guide

Issue 1: Precipitation in aCSF or other Physiological Solutions

Symptoms:

- The recording solution appears cloudy or forms a visible precipitate upon addition of LaCl_3 .
- Perfusion lines become clogged.
- Inconsistent experimental results.

Root Cause: Lanthanum ions (La^{3+}) readily form insoluble precipitates with phosphate (PO_4^{3-}) and carbonate (CO_3^{2-}) ions, which are common components of standard aCSF recipes.[6][7][8][9]

Solutions:

- Modify the aCSF recipe:
 - Phosphate-free aCSF: Omit sodium phosphate (e.g., NaH_2PO_4) from the aCSF recipe. This is the most common and effective solution.[16]
 - HEPES-buffered saline: In some cases, substituting the bicarbonate buffer system with HEPES can help, but care must be taken to ensure proper pH and osmolarity. Note that when using HEPES-buffered solutions, it is often still necessary to remove phosphate.
- Prepare fresh solutions: Prepare LaCl_3 -containing solutions fresh for each experiment and do not store them.
- Filter the solution: If a small amount of precipitate is unavoidable, filtering the solution through a $0.22\ \mu\text{m}$ filter before use can help remove particulate matter.

Issue 2: Unstable Recordings and Drifting Baseline

Symptoms:

- Difficulty obtaining a stable giga-seal in patch-clamp experiments.
- The baseline current or voltage drifts over time.
- Sudden changes in electrode resistance.

Root Cause:

- Electrode interactions: Lanthanum ions may interact with the Ag/AgCl electrode, leading to instability. The formation of lanthanum oxychloride has been observed in some contexts.[10] It is also crucial to ensure proper chloriding of silver wires to maintain a stable electrode potential.[17]

- Precipitate interference: Micro-precipitates can interfere with the seal between the patch pipette and the cell membrane.
- Cellular health: The health of the cells may be compromised by the LaCl_3 solution.[18]

Solutions:

- Ensure proper chloriding of electrodes: A stable Ag/AgCl reference electrode is critical. Re-chloriding electrodes regularly can help maintain recording stability.[17]
- Use a salt bridge: Employing a 3 M KCl salt bridge for the reference electrode can help isolate it from the LaCl_3 -containing bath solution.
- Optimize cell health: Ensure the preparation (e.g., brain slices) is healthy before applying LaCl_3 . Limit the duration of exposure to the lowest effective concentration.
- Perfusion speed: Adjusting the perfusion rate can sometimes help maintain a more stable recording environment.[19]

Issue 3: Unexpected Electrophysiological Effects

Symptoms:

- Changes in neuronal firing patterns that are not consistent with calcium channel blockade.
- Alterations in resting membrane potential or input resistance.
- Modulation of synaptic transmission that cannot be solely attributed to presynaptic calcium channel block.

Root Cause: LaCl_3 is not a perfectly specific calcium channel blocker and can have off-target effects on other ion channels and cellular processes.[1][11][12] It can also induce neuroinflammatory signaling and affect mitochondrial function, which can indirectly alter neuronal excitability.[13]

Solutions:

- Control experiments: Perform thorough control experiments to dissect the specific effects of LaCl_3 . This may include using other, more specific calcium channel blockers (e.g., cadmium, though it also has precipitation issues[16]) to compare results.
- Concentration optimization: Use the lowest possible concentration of LaCl_3 that achieves the desired level of calcium channel blockade.
- Literature review: Consult the literature for known off-target effects of lanthanum in your specific preparation or on the ion channels you are studying.

Quantitative Data Summary

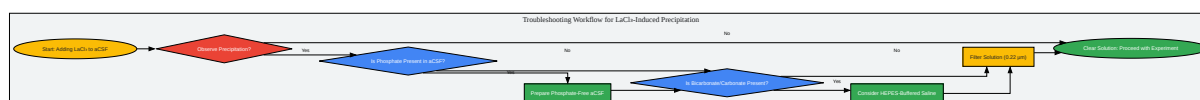
Parameter	Concentration Range	Observed Effect	Reference(s)
Block of $\text{I}_{\text{K.r}}$ (potassium current)	$\geq 1 \mu\text{M}$	Blockade of the rapidly activating delayed rectifier K^+ current.	[12]
Block of Voltage-Activated Calcium Channels	100-200 μM	Effective blockade in slice preparations.	[16]
Inhibition of Ca^{2+} -dependent K^+ transport	0.2-0.25 mM	Inhibition in red blood cells.	[20]
Neurotoxicity in vitro (bEnd.3 cells)	0.125 - 0.5 mM	Cytotoxicity and increased intracellular Ca^{2+} .	[21]
Neurotoxicity in vitro (primary neurons)	0.1 mM	Reduced cell viability to 84.07% after 24h.	[14]

Experimental Protocols

Protocol for Preparing Phosphate-Free aCSF for use with LaCl_3

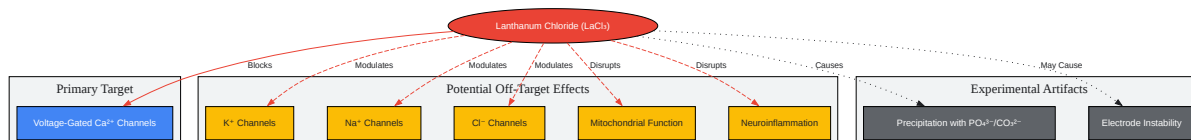
- Prepare stock solutions: Prepare concentrated stock solutions of each component of the aCSF, except for CaCl_2 and MgCl_2 .
- Dissolve main components: In a beaker with ~800 mL of high-purity water, dissolve NaCl, KCl, NaHCO_3 , and glucose while stirring.
- Bubble with carbogen: Continuously bubble the solution with 95% O_2 / 5% CO_2 for at least 20-30 minutes to stabilize the pH.
- Add divalent cations: Slowly add the MgCl_2 stock solution and then the CaCl_2 stock solution while the aCSF is still being bubbled and stirred. Adding the divalent cations last and slowly helps to prevent precipitation.
- Adjust to final volume: Add high-purity water to reach the final desired volume.
- Verify pH and osmolarity: Check that the pH is stable around 7.3-7.4 and the osmolarity is within the desired range (typically 300-310 mOsm).
- Prepare LaCl_3 stock: Prepare a concentrated stock solution of LaCl_3 (e.g., 100 mM) in high-purity water.
- Final dilution: Add the required volume of the LaCl_3 stock solution to the phosphate-free aCSF immediately before use to achieve the final desired concentration.

Visualizations



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Caption: Troubleshooting workflow for LaCl_3 -induced precipitation.



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Caption: Overview of LaCl_3 effects and potential artifacts.

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- To cite this document: BenchChem. [Identifying and resolving artifacts caused by lanthanum chloride in electrophysiology.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b239357#identifying-and-resolving-artifacts-caused-by-lanthanum-chloride-in-electrophysiology]

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